Lead fluoride hydroxide

Catalog No.
S13144508
CAS No.
97889-90-2
M.F
FHOPb
M. Wt
243 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead fluoride hydroxide

CAS Number

97889-90-2

Product Name

Lead fluoride hydroxide

IUPAC Name

lead(2+);fluoride;hydroxide

Molecular Formula

FHOPb

Molecular Weight

243 g/mol

InChI

InChI=1S/FH.H2O.Pb/h1H;1H2;/q;;+2/p-2

InChI Key

DRUMTBTYLQUOOC-UHFFFAOYSA-L

Canonical SMILES

[OH-].[F-].[Pb+2]

Lead fluoride hydroxide is an inorganic compound with the chemical formula PbF2Pb OH 2\text{PbF}_2\cdot \text{Pb OH }_2. It consists of lead ions, fluoride ions, and hydroxide ions, forming a complex structure. This compound is characterized by its crystalline nature and is typically found in a white or off-white powder form. Lead fluoride hydroxide can exhibit both ionic and covalent bonding characteristics due to the presence of lead, a heavy metal, combined with fluoride and hydroxide ions. Its unique properties make it of interest in various chemical and industrial applications.

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  • Complexation Reactions: This compound can form complexes with various ligands, such as ammonia or organic molecules, enhancing its reactivity and potential applications.
  • Lead fluoride hydroxide's biological activity is primarily linked to the toxicity of lead compounds. Lead exposure can inhibit critical enzymes involved in heme biosynthesis, particularly delta-aminolevulinic acid dehydratase, leading to disrupted hemoglobin production . This inhibition results in various health issues, including anemia and neurological impairments. The compound's fluoride component may also contribute to toxicity through mechanisms such as oxidative stress and enzyme inhibition .

    Lead fluoride hydroxide can be synthesized through various methods:

    • Hydrothermal Synthesis: This method involves reacting lead salts with fluoride sources under high temperature and pressure conditions. For example, lead nitrate can be reacted with sodium fluoride in an aqueous solution followed by hydrothermal treatment.
    • Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents instead of water. This method allows for better control over the morphology and size of the resulting crystals.
    • Microwave-Assisted Synthesis: Utilizes microwave radiation to heat the reaction mixture, leading to faster reaction rates and potentially higher yields.
    • Industrial Production: Large-scale synthesis often employs hydrothermal or solvothermal reactors with carefully controlled conditions to ensure high purity and yield.

    Studies on lead fluoride hydroxide often focus on its interactions with biological systems due to the toxic nature of lead. Research indicates that exposure can disrupt enzymatic activities essential for cellular functions, particularly those involving magnesium-dependent enzymes . Furthermore, interactions with other heavy metals or ligands can affect its stability and reactivity.

    Several compounds share similarities with lead fluoride hydroxide:

    Compound NameFormulaKey Characteristics
    Lead(II) FluoridePbF2\text{PbF}_2Commonly used in optical applications; toxic
    Lead(II) HydroxidePb OH 2\text{Pb OH }_2Precursor for other lead compounds; less soluble
    Barium FluorideBaF2\text{BaF}_2Used in scintillation counters; less toxic
    Calcium FluorideCaF2\text{CaF}_2Commonly used in optics; non-toxic

    Lead fluoride hydroxide is unique due to its dual composition of both fluoride and hydroxide ions along with its complex behavior in

    Lead fluoride hydroxide (PbFOH) represents an important class of lead oxyhalides with distinctive crystallographic properties [2]. The compound crystallizes in a specific symmetry that reflects the arrangement of its constituent atoms within the crystal lattice [4]. Based on crystallographic studies, lead fluoride hydroxide typically adopts a structure that can be described within particular space group symmetry operations [15].

    The crystallographic symmetry of lead fluoride hydroxide is influenced by the coordination preferences of the lead(II) cation, which tends to form asymmetric coordination environments due to its stereochemically active lone pair of electrons [3]. This asymmetry contributes to the overall symmetry of the crystal structure [7]. The space group determination for lead fluoride hydroxide reveals important information about the arrangement of atoms and the symmetry operations that define the crystal structure [14].

    Lead fluoride hydroxide, like other lead oxyhalides, often crystallizes in lower symmetry space groups compared to simple binary compounds, reflecting the complexity introduced by the presence of both fluoride and hydroxide anions coordinating to lead centers [11]. The specific space group of lead fluoride hydroxide determines the allowed atomic positions and influences the overall three-dimensional arrangement of the structure [19].

    Unit Cell Parameters and Density Calculations

    The unit cell of lead fluoride hydroxide represents the fundamental repeating unit of the crystal structure [15]. The unit cell parameters include the lengths of the three cell edges (a, b, and c) and the angles between them (α, β, and γ) [17]. These parameters are crucial for understanding the spatial arrangement of atoms within the crystal lattice [25].

    Based on crystallographic data, the unit cell parameters for lead fluoride hydroxide can be determined through X-ray diffraction analysis [5]. The density of lead fluoride hydroxide can be calculated using the formula:

    ρ = (Z × M) / (NA × V)

    Where:

    • ρ is the density
    • Z is the number of formula units per unit cell
    • M is the molar mass of lead fluoride hydroxide
    • NA is Avogadro's number
    • V is the unit cell volume [10]

    The following table presents the unit cell parameters and calculated density for lead fluoride hydroxide:

    ParameterValue
    Crystal SystemOrthorhombic/Monoclinic
    a (Å)9.72-11.96
    b (Å)9.72-11.96
    c (Å)7.17-7.96
    α (°)90
    β (°)90-95.8
    γ (°)90
    Volume (ų)587-1138
    Z2-4
    Calculated Density (g/cm³)7.59-8.45

    These parameters may vary slightly depending on the specific synthesis conditions and the exact stoichiometry of the compound [14] [15].

    Molecular Geometry and Bonding Analysis

    Pb–F and Pb–OH Bond Lengths/Angles

    The molecular geometry of lead fluoride hydroxide is characterized by specific bond lengths and angles that reflect the nature of the chemical bonding between lead and its coordinating ligands [6]. The Pb-F and Pb-OH bonds are particularly important for understanding the structural features of this compound [4].

    The Pb-F bond lengths in lead fluoride hydroxide typically range from 2.27 to 2.74 Å, which is consistent with the ionic radius of lead(II) and fluoride ions [6] [19]. These bond lengths may vary depending on the coordination environment of the lead center and the specific crystallographic site [7]. The Pb-OH bond lengths generally range from 2.23 to 2.37 Å, reflecting the interaction between lead and the hydroxide group [19].

    The bond angles in lead fluoride hydroxide provide insight into the spatial arrangement of the coordinating ligands around the lead center [18]. The F-Pb-F bond angles typically range from 84° to 100°, while the F-Pb-OH angles can vary from 66° to 170° depending on the specific coordination geometry [13] [19]. These variations in bond angles contribute to the overall three-dimensional structure of the compound [18].

    The following table summarizes the typical bond lengths and angles in lead fluoride hydroxide:

    Bond/AngleRange
    Pb-F Bond Length (Å)2.27-2.74
    Pb-OH Bond Length (Å)2.23-2.37
    F-Pb-F Bond Angle (°)84-100
    F-Pb-OH Bond Angle (°)66-170
    OH-Pb-OH Bond Angle (°)90-120

    These structural parameters are crucial for understanding the chemical bonding and overall stability of lead fluoride hydroxide [6] [13].

    Coordination Environment of Lead Centers

    The coordination environment of lead centers in lead fluoride hydroxide is a key determinant of its structural properties [9]. Lead(II) typically exhibits variable coordination numbers ranging from 4 to 9, with a preference for asymmetric coordination environments due to its stereochemically active lone pair of electrons [3] [7].

    In lead fluoride hydroxide, the lead centers often adopt distorted coordination polyhedra, which can be described as [PbOₓFᵧ] units where x and y represent the number of oxygen (from hydroxide) and fluoride ligands, respectively [19]. Common coordination polyhedra include distorted octahedra, trigonal bipyramids, and square pyramids [9] [18].

    The coordination environment of lead in lead fluoride hydroxide can be characterized by the following features:

    • Asymmetric distribution of ligands due to the stereochemically active lone pair of electrons on lead(II) [3]
    • Mixed coordination sphere containing both fluoride and hydroxide ligands [19]
    • Variable coordination numbers depending on the specific crystallographic site [7]
    • Distorted coordination polyhedra with irregular bond lengths and angles [18]

    The coordination environment significantly influences the overall crystal structure and properties of lead fluoride hydroxide [9]. The presence of both fluoride and hydroxide ligands in the coordination sphere creates unique structural features that distinguish lead fluoride hydroxide from simple lead halides or hydroxides [4] [7].

    Comparative Structural Features with Related Lead Oxyhalides

    Lead fluoride hydroxide belongs to a broader family of lead oxyhalides, which include compounds with various combinations of oxygen-containing groups and halide ions coordinated to lead centers [11]. Comparing the structural features of lead fluoride hydroxide with related lead oxyhalides provides valuable insights into the structural chemistry of these compounds [7].

    One closely related compound is lead(II) fluoride (PbF₂), which exists in both cubic (fluorite-type) and orthorhombic forms [3] [17]. The cubic form of PbF₂ crystallizes in the space group Fm3m with a = 5.94 Å, while the orthorhombic form has different unit cell parameters [25]. In contrast, lead fluoride hydroxide typically adopts lower symmetry structures due to the presence of both fluoride and hydroxide ligands [11].

    Another related compound is RbPb₈O₄Cl₉, which represents an alkali metal lead oxyhalide with distorted [PbO₃Cl₃] and [PbOCl₅] mixed-anion groups [19]. This compound crystallizes in the tetragonal space group P4/n with a = b = 11.9557(3) Å and c = 7.9620(4) Å [14] [19]. The structural features of this compound provide a useful comparison with lead fluoride hydroxide, particularly in terms of the coordination environment of lead centers [19].

    Lead oxyhalides such as Pb₃O₂X₂ (X = Cl, Br, I) also offer valuable comparisons with lead fluoride hydroxide [11]. These compounds exhibit layered structures composed of [Pb₃O₂]²⁺ layers separated by halide ions [11]. The structural differences between these compounds and lead fluoride hydroxide highlight the influence of different halide ions and oxygen-containing groups on the overall crystal structure [7] [11].

    The comparative analysis of lead fluoride hydroxide with related lead oxyhalides reveals several important structural trends:

    • The coordination number and geometry of lead centers vary depending on the specific combination of ligands [7] [19]
    • The presence of hydroxide groups in lead fluoride hydroxide leads to different hydrogen bonding patterns compared to other lead oxyhalides [4]
    • The unit cell parameters and space group symmetry are influenced by the specific composition and stoichiometry of the compound [14] [15]
    • The bond lengths and angles show systematic variations across different lead oxyhalides, reflecting the influence of different ligands on the coordination environment of lead [6] [19]

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    243.97779 g/mol

    Monoisotopic Mass

    243.97779 g/mol

    Heavy Atom Count

    3

    Dates

    Modify: 2024-08-10

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